2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole
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Overview
Description
The compound 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This particular derivative is characterized by the presence of a chloromethyl group and a fluorine atom on the benzimidazole core, as well as a phenyl ring. Benzimidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves cyclization reactions, as well as subsequent functional group transformations. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves cyclization of o-phenylenediamine with ethyl acetoacetate, followed by N-alkylation, hydrolyzation, and chlorination to introduce the desired substituents . Similarly, the synthesis of 2-(α-fluorobenzyl)benzimidazole derivatives includes fluorination from benzylic alcohols using a specific fluorinating reagent . These methods highlight the versatility of synthetic approaches to introduce various substituents onto the benzimidazole core.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For example, the crystal structure analysis of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, revealed that it crystallizes in a triclinic P-1 space group with distinct intramolecular hydrogen bonding and π-π stacking interactions . These structural features are crucial for the stability and reactivity of the molecules.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions due to their reactive sites. For instance, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to cyclization and the formation of thiazolo[3,2-a]benzimidazol-3(2-H)-ones, demonstrating the reactivity of the thione group in such compounds . These reactions are often influenced by the nature of the substituents and can lead to a wide range of products with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of fluorine and chlorine atoms can affect the compound's polarity, solubility, and reactivity. For example, the introduction of oxygenated substituents on the phenyl ring of 2-phenylbenzimidazoles was investigated to improve pharmaceutical properties such as solubility . The physical data, including 1H and 19F NMR chemical shifts, provide insights into the electronic environment of the atoms within the molecule .
Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including structures related to 2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole, have been studied for their inhibitory action against the corrosion of iron in hydrochloric acid solutions. These compounds adsorb on the iron surface, suppressing both cathodic and anodic processes of iron corrosion, indicating their potential as corrosion inhibitors in acidic environments (Khaled, 2003).
Antitumor Activity
A class of symmetric bisbenzimidazole-based DNA minor groove-binding agents, related to the chemical family of this compound, has shown potent antitumor activity. These compounds bind in the A/T minor groove region of a B-DNA duplex, exhibiting significant growth inhibition in ovarian carcinoma cell lines without significant cross-resistance, highlighting their potential as novel antitumor agents (Mann et al., 2001).
Spectroscopic Properties
The halogen-substituted derivatives of benzimidazoles, including structures akin to this compound, have been analyzed for their spectroscopic and photophysical properties. These derivatives exhibit blue-shifted electronic absorption and fluorescence emission maxima, suggesting their utility in designing fluorescent probes and materials (Misawa et al., 2019).
Synthesis Techniques
Research into the synthesis of benzimidazoles, including those with structures similar to this compound, has been conducted in high-temperature water to achieve high yields. This approach offers insights into sustainable and efficient methods for synthesizing benzimidazole derivatives (Dudd et al., 2003).
Agricultural Applications
Benzimidazole derivatives, such as carbendazim, a related compound to this compound, have been formulated into solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. These formulations aim to improve the delivery and effectiveness of fungicides, offering a promising approach to plant disease management (Campos et al., 2015).
Mechanism of Action
Target of Action
The primary targets of a compound like “2-(Chloromethyl)-7-fluoro-1-phenylbenzimidazole” are usually specific proteins or enzymes in the body that the compound can bind to and exert its effects .
Mode of Action
Once “this compound” binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, it might inhibit a pathway leading to disease progression, or it might enhance a pathway that promotes health .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine how the compound is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is eliminated from the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .
properties
IUPAC Name |
2-(chloromethyl)-7-fluoro-1-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2/c15-9-13-17-12-8-4-7-11(16)14(12)18(13)10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFVIVDNOOPUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=C2C(=CC=C3)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1509479-44-0 |
Source
|
Record name | 2-(chloromethyl)-7-fluoro-1-phenyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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